molecular formula C12H12O6S3 B14507882 1,3,5-Tri(ethenesulfonyl)benzene CAS No. 63226-60-8

1,3,5-Tri(ethenesulfonyl)benzene

Cat. No.: B14507882
CAS No.: 63226-60-8
M. Wt: 348.4 g/mol
InChI Key: VMWMDCNYXKAFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri(ethenesulfonyl)benzene is an aromatic compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(ethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with ethenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with ethenesulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(ethenesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tri(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenesulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri(ethenesulfonyl)benzene is unique due to its ethenesulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

63226-60-8

Molecular Formula

C12H12O6S3

Molecular Weight

348.4 g/mol

IUPAC Name

1,3,5-tris(ethenylsulfonyl)benzene

InChI

InChI=1S/C12H12O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H,1-3H2

InChI Key

VMWMDCNYXKAFDN-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C=C)S(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.